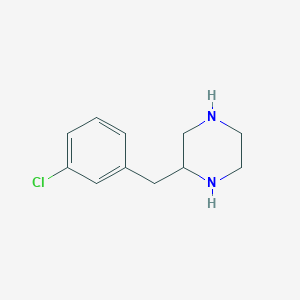

2-(3-Chlorobenzyl)piperazine

Description

2-(3-Chlorobenzyl)piperazine (CAS: 910444-97-2) is a piperazine derivative with the molecular formula C₁₁H₁₅ClN₂ and a molecular weight of 210.70 g/mol. Structurally, it consists of a piperazine ring substituted at the 2-position with a 3-chlorobenzyl group. This compound is part of the benzylpiperazine subclass, characterized by a benzyl moiety attached to the piperazine nitrogen .

Properties

IUPAC Name |

2-[(3-chlorophenyl)methyl]piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2/c12-10-3-1-2-9(6-10)7-11-8-13-4-5-14-11/h1-3,6,11,13-14H,4-5,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGMMWOBJNDJCIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)CC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorobenzyl)piperazine typically involves the reaction of piperazine with 3-chlorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

Piperazine+3-Chlorobenzyl chloride→2-(3-Chlorobenzyl)piperazine+HCl

Industrial Production Methods

Industrial production of 2-(3-Chlorobenzyl)piperazine follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters such as temperature, pressure, and reaction time are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorobenzyl)piperazine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the benzyl group can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the piperazine ring.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperazine derivatives, while coupling reactions can produce complex organic molecules with potential pharmaceutical applications.

Scientific Research Applications

Pharmacological Applications

Antipsychotic and Antidepressant Properties

Recent studies have focused on the synthesis of derivatives of 2-(3-Chlorobenzyl)piperazine that exhibit dual pharmacological activities, specifically as dopamine (DA) autoreceptor agonists and postsynaptic DA receptor antagonists. These compounds have shown promise in treating conditions such as schizophrenia and depression. For example, a study synthesized a series of compounds based on 2-(3-Chlorobenzyl)piperazine and evaluated their effects on stereotypy induced by apomorphine in mice, demonstrating significant postsynaptic DA receptor antagonistic activity .

Table 1: Pharmacological Activity of 2-(3-Chlorobenzyl)piperazine Derivatives

| Compound Name | DA Autoreceptor Agonist Activity | Postsynaptic DA Receptor Antagonist Activity |

|---|---|---|

| 2-[3-{4-(3-chlorophenyl)-1-piperazinyl}propyl]-1,2,4-triazolo[4,3-a]pyridine-3-(2H)-one | Moderate | High |

| 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine | Low | Moderate |

Analytical Applications

Detection in Biological Samples

2-(3-Chlorobenzyl)piperazine and its derivatives are utilized in forensic and analytical chemistry for the detection of designer drugs in biological samples. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) have been employed to identify these compounds in urine specimens. This application is particularly relevant given the rise of piperazine derivatives as recreational drugs .

Table 2: Analytical Methods for Detection of Piperazine Derivatives

| Methodology | Sample Type | Detection Limit |

|---|---|---|

| GC-MS | Urine | ng/mL |

| LC-ESI-MS | Blood | pg/mL |

Synthetic Applications

Green Chemistry Approaches

The synthesis of 2-(3-Chlorobenzyl)piperazine has been explored using environmentally friendly methods. A notable approach involves the use of sulphamic acid as a catalyst for the synthesis of related triazole derivatives. This method not only enhances yield but also reduces hazardous waste associated with traditional synthetic routes .

Table 3: Synthesis Conditions for 2-(3-Chlorobenzyl)piperazine Derivatives

| Reaction Step | Conditions | Yield (%) |

|---|---|---|

| Condensation | Sulphamic acid catalyst, 110-120°C | 95 |

| Cyclization | One-pot synthesis | 90 |

Case Studies

Case Study 1: Antidepressant Efficacy

A study demonstrated that derivatives of 2-(3-Chlorobenzyl)piperazine exhibited significant antidepressant-like effects in animal models. The compounds were administered to mice subjected to stress tests, showing improved behavior compared to control groups. The results indicated that these derivatives could serve as potential candidates for further development into antidepressant medications .

Case Study 2: Forensic Toxicology

In forensic toxicology, the application of 2-(3-Chlorobenzyl)piperazine was highlighted in a case involving drug testing in individuals suspected of using designer drugs. The use of GC-MS allowed for the identification of this compound among other piperazines, underscoring its relevance in contemporary drug analysis .

Mechanism of Action

The mechanism of action of 2-(3-Chlorobenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Properties :

- Storage : Requires protection from light and storage under inert conditions at room temperature .

- Safety Profile : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Piperazine derivatives are pharmacologically versatile, with applications in antiviral, antipsychotic, and antidiabetic therapies . The 3-chlorobenzyl substitution likely enhances lipophilicity, influencing bioavailability and target binding compared to unsubstituted or differently substituted analogs.

Piperazine derivatives exhibit diverse biological activities depending on substituent type, position, and electronic properties. Below is a systematic comparison of 2-(3-Chlorobenzyl)piperazine with structurally related compounds.

Substituent Position and Receptor Affinity

4-Methylpiperazine vs. 3-Chlorobenzylpiperazine :

In SARS-CoV-2 PLpro inhibitors, 4-methylpiperazine (compound 2) demonstrated IC₅₀ < 0.015 μM , outperforming 2- and 3-methylpiperazine analogs (compounds 14 and 15) due to optimal salt bridge formation with E167 . In contrast, the 3-chlorobenzyl group’s bulkiness and electron-withdrawing effects may hinder similar interactions but could enhance binding in other targets (e.g., dopamine receptors).Piperazine Substitutions in Dopamine Ligands :

Methoxy groups at the 2-position of a benzene ring (compound 6) increased D2 receptor selectivity (60-fold over D3) compared to 4-methoxy analogs (compound 8), which showed reduced affinity . This highlights the critical role of substituent positioning, suggesting that the 3-chlorobenzyl group’s meta-chloro placement may similarly fine-tune receptor interactions.

Metabolic Stability and Toxicity

- Oxidative Metabolism: Piperazine rings are prone to oxidation. This aligns with findings for 2-(3-Chlorobenzyloxy)-6-(piperazinyl)pyrazine, where 3-chlorobenzyl bioactivation led to mutagenicity via nitrone and quinone-methide intermediates .

- Comparison with Fluorinated Analogs: 1-(4-Fluorobenzyl)piperazine (pFBP) lacks the chlorine atom, reducing electrophilicity and associated genotoxicity. However, it may exhibit lower target affinity due to decreased electron-withdrawing effects .

Biological Activity

2-(3-Chlorobenzyl)piperazine is a chiral compound belonging to the piperazine family, characterized by a piperazine ring substituted with a 3-chlorobenzyl group. Its molecular formula is with a molecular weight of approximately 196.68 g/mol. This compound has garnered attention for its potential biological activities, particularly in the context of central nervous system (CNS) effects and interactions with various receptors.

- Molecular Formula :

- Molecular Weight : 196.68 g/mol

- Chirality : The presence of a stereocenter allows for different biological activities depending on the enantiomeric form.

Biological Activity Overview

2-(3-Chlorobenzyl)piperazine has been studied for its interactions with neurotransmitter systems, particularly serotonin (5-HT) and dopamine (DA) receptors. The compound's structural similarity to other piperazine derivatives suggests it may exhibit both agonistic and antagonistic properties, influencing various physiological processes.

Pharmacological Effects

- Serotonin Receptor Interaction :

- Dopamine Receptor Modulation :

- Antimicrobial Activity :

Comparative Analysis with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| Benzylpiperazine | CNS stimulant with lower potency than amphetamines | |

| 1-(3-Chlorophenyl)piperazine (mCPP) | Known for its serotonin-releasing properties | |

| 1-(4-Methylphenyl)piperazine | Exhibits different pharmacological profiles due to methyl substitution | |

| 1-(3-Trifluoromethylphenyl)piperazine | Noted for unique electronic properties due to trifluoromethyl group |

This table highlights how 2-(3-Chlorobenzyl)piperazine stands out due to its specific chiral configuration and potential therapeutic applications that differ from those of its non-chiral counterparts.

Study on CNS Effects

A study examining the effects of similar piperazine compounds on rat models demonstrated that administration led to significant alterations in behavior consistent with changes in serotonin and dopamine levels. The findings suggested that these compounds could modulate mood and anxiety-related behaviors .

Antimicrobial Potential

Research into the antimicrobial activity of piperazine derivatives indicated that modifications could lead to enhanced efficacy against specific bacterial strains, including MRSA. The mechanism was hypothesized to involve inhibition of protein synthesis pathways .

Toxicological Studies

Toxicological assessments conducted using gas chromatography-mass spectrometry (GC-MS) have shown that metabolites of related compounds are extensively metabolized in vivo, indicating a need for careful evaluation regarding safety and potential side effects .

Q & A

Basic: What are the optimal reaction conditions for synthesizing 2-(3-Chlorobenzyl)piperazine derivatives using click chemistry?

Methodological Answer:

Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is effective for synthesizing piperazine-triazole derivatives. Key parameters include:

- Solvent System: Dichloromethane (DCM) and water in a 2:1 ratio to balance solubility and reactivity .

- Catalyst: CuSO₄·5H₂O (0.3 equiv.) with sodium ascorbate (0.6 equiv.) to maintain Cu(I) stability .

- Reaction Time: 2 hours at room temperature for high yields (93–97%) .

- Purification: Column chromatography using silica gel (ethyl acetate:hexane, 1:8) .

Table 1: Optimization of CuAAC Reaction Conditions

| Parameter | Optimal Condition | Yield (%) | Reference |

|---|---|---|---|

| Solvent Ratio | DCM:H₂O (2:1) | 93–97 | |

| Catalyst Loading | CuSO₄·5H₂O (0.3 equiv.) | 93–97 | |

| Reaction Time | 2 hours (RT) | 93–97 |

Basic: Which analytical techniques are critical for characterizing 2-(3-Chlorobenzyl)piperazine derivatives?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm structural integrity. For example, piperazine methylene protons resonate at δ 2.58–3.80 ppm .

- Liquid Chromatography-Mass Spectrometry (LC-MS): Validates molecular weight (e.g., m/z 397.1685 for triazole derivatives) and purity .

- Thin-Layer Chromatography (TLC): Monitors reaction progress using hexane:ethyl acetate (1:2) .

Basic: What safety protocols are essential when handling 2-(3-Chlorobenzyl)piperazine?

Methodological Answer:

- Ventilation: Use fume hoods to avoid inhaling dust/vapors .

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles .

- Storage: Keep containers tightly sealed in a cool, dry place away from ignition sources .

- Waste Disposal: Follow EPA/OSHA guidelines for hazardous organic waste .

Advanced: How can Raman microspectroscopy resolve structural isomers of piperazine analogs?

Methodological Answer:

- Laser Parameters: 20 mW laser power with 128–256 scans enhances spectral resolution and intensity .

- Multivariate Analysis: Principal Component Analysis (PCA) reduces dimensionality, while Linear Discriminant Analysis (LDA) separates isomers (e.g., 3-CPP vs. 4-CPP) based on peak position/intensity .

Table 2: Raman Parameters for Isomer Differentiation

| Isomer Group | Key Principal Component | Variance Explained (%) |

|---|---|---|

| Chlorophenylpiperazine | PC3 | 99 |

| Trifluoromethylphenyl | PC4 | 99 |

Advanced: What mechanisms underlie the genotoxicity of 2-(3-Chlorobenzyl)piperazine derivatives?

Methodological Answer:

- Metabolic Activation: Rat S9 liver fractions generate reactive intermediates (e.g., quinone-methides) via CYP450-mediated oxidation .

- DNA Adduct Formation: ¹⁴C-labeled compounds show covalent DNA binding, confirmed by Ames test mutagenicity in TA100/TA1537 strains .

- Trapping Studies: Co-incubation with glutathione or methoxylamine reduces mutagenicity, indicating nucleophilic scavenging of electrophiles .

Advanced: How do structural modifications of the piperazine ring affect biological activity?

Methodological Answer:

- Piperazine Core Rigidity: Replacing piperazine with morpholine or piperidine abolishes activity, highlighting the importance of the secondary amine for target interaction (e.g., αIIbβ3 receptor) .

- Substituent Effects: Fluorine at the 2-position retains potency, while bulkier groups (e.g., methyl) reduce activity .

Advanced: What methodologies identify reactive metabolites in 2-(3-Chlorobenzyl)piperazine metabolism?

Methodological Answer:

- Trapping Agents: Methoxylamine and cyanide form stable adducts with aldehyde and nitrone intermediates, detected via LC-MS .

- Isotopic Labeling: ¹⁴C-labeled compounds quantify DNA adducts using scintillation counting .

Advanced: How is computational modeling used in piperazine-based drug design?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.